(4-Boc-Aminophenyl)Boronic Acid

Vue d'ensemble

Description

(4-Boc-Aminophenyl)Boronic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a compound being used in the discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

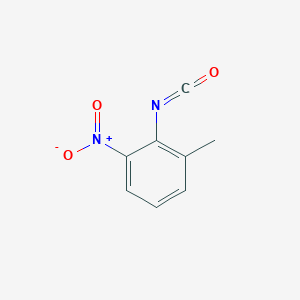

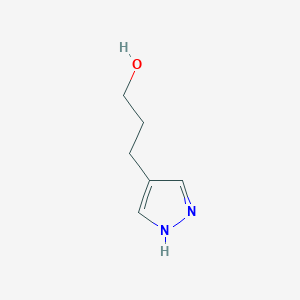

The molecular formula of (4-Boc-Aminophenyl)Boronic Acid is C11H16BNO4 . The molecular weight is 237.06 .Chemical Reactions Analysis

Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis

The density of (4-Boc-Aminophenyl)Boronic Acid is 1.2±0.1 g/cm3 . The melting point is 199-204 °C (dec.) (lit.) .Applications De Recherche Scientifique

Sensing Applications

(4-Boc-Aminophenyl)Boronic Acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s interaction with diols also enables its use in biological labelling. It can be employed to tag proteins, cells, and other biological molecules, facilitating their identification and tracking during research .

Protein Manipulation and Modification

Researchers utilize (4-Boc-Aminophenyl)Boronic Acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching other molecules to proteins for various studies .

Separation Technologies

In separation technologies, this boronic acid derivative plays a role in the electrophoresis of glycated molecules. It helps in the separation and analysis of complex biological samples .

Therapeutics Development

The compound is involved in the development of therapeutics. Its ability to form complexes with sugars and other diols is being explored for drug delivery systems and controlled release mechanisms .

Analytical Methods

(4-Boc-Aminophenyl)Boronic Acid: is used to create microparticles and polymers that are integral to analytical methods. These materials can be designed for specific interactions with analytes, enhancing the sensitivity and specificity of detection .

Biosensors

Boronic acid-based materials, including (4-Boc-Aminophenyl)Boronic Acid , are critical for the recognition elements and signal labels in biosensors. They are particularly effective for detecting cis-diol-containing biological species such as ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells .

Carbohydrate Chemistry and Glycobiology

Finally, this compound is significant in carbohydrate chemistry and glycobiology. It is used for the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding biological processes and developing new treatments .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases . This interaction leads to their utility in various sensing applications .

Mode of Action

(4-Boc-Aminophenyl)Boronic Acid is a type of organoboron reagent. Organoboron reagents are used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They are also used in the manipulation of proteins and cell delivery systems .

Pharmacokinetics

The compound’s molecular weight is 23706 , which may influence its bioavailability.

Result of Action

Boronic acids are known to interact with proteins, manipulate them, and label cells . They are also used in electrophoresis of glycated molecules and as building materials for microparticles for analytical methods .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Boc-Aminophenyl)Boronic Acid. The compound is classified as a combustible solid , indicating that it should be stored away from sources of ignition. It is also recommended to use personal protective equipment when handling this compound .

Safety and Hazards

Orientations Futures

Boronic acids are increasingly utilized in diverse areas of research. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics . All these uses and applications are covered by this mini-review of papers published during 2013 .

Propriétés

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVOLHQIEQVXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394192 | |

| Record name | (4-Boc-Aminophenyl)Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Boc-Aminophenyl)Boronic Acid | |

CAS RN |

380430-49-9 | |

| Record name | (4-Boc-Aminophenyl)Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Boc-aminophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)